molecular formula C9H10N4O10S B12662184 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) CAS No. 51224-00-1

1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester)

Cat. No.: B12662184
CAS No.: 51224-00-1
M. Wt: 366.26 g/mol
InChI Key: JUEVCSXKLZPWIB-UHFFFAOYSA-N
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Description

The compound 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) is a propanol derivative featuring a 2,4,6-trinitrophenyl (TNP) amino group and a hydrogen sulfate ester. The hydrogen sulfate ester group enhances solubility in polar solvents and may influence biological or chemical interactions.

Properties

CAS No.

51224-00-1

Molecular Formula

C9H10N4O10S

Molecular Weight

366.26 g/mol

IUPAC Name

3-(2,4,6-trinitroanilino)propyl hydrogen sulfate

InChI

InChI=1S/C9H10N4O10S/c14-11(15)6-4-7(12(16)17)9(8(5-6)13(18)19)10-2-1-3-23-24(20,21)22/h4-5,10H,1-3H2,(H,20,21,22)

InChI Key

JUEVCSXKLZPWIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NCCCOS(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of 3-((2,4,6-trinitrophenyl)amino)-1-propanol Intermediate

This step involves the nucleophilic aromatic substitution of 2,4,6-trinitrochlorobenzene (picryl chloride) with 3-aminopropanol or a related amine precursor. The electron-deficient aromatic ring of the trinitrophenyl group facilitates substitution by the amino group.

  • Reaction Conditions :
    • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are typically used to enhance nucleophilicity.
    • Temperature: Mild heating (50–80 °C) to promote substitution without decomposing sensitive nitro groups.
    • Stoichiometry: Equimolar or slight excess of 3-aminopropanol to ensure complete substitution.
  • Mechanism : Nucleophilic aromatic substitution (S_NAr) where the amino group displaces the chlorine atom on the trinitrophenyl ring.

Sulfation to Form the Hydrogen Sulfate Ester

The amino-substituted propanol intermediate is then converted into the hydrogen sulfate ester by reaction with sulfuric acid or a sulfur trioxide complex.

  • Reagents :
    • Concentrated sulfuric acid or chlorosulfonic acid as sulfating agents.
    • Alternatively, sulfur trioxide-pyridine complexes can be used for milder conditions.
  • Procedure :
    • The intermediate is dissolved in an inert solvent such as dichloromethane or acetonitrile.
    • The sulfating agent is added dropwise under controlled temperature (0–5 °C) to avoid overreaction or decomposition.
    • The reaction mixture is stirred for several hours to ensure complete esterification.
  • Workup :
    • Quenching with ice-cold water or sodium bicarbonate solution to neutralize excess acid.
    • Extraction and purification by recrystallization or chromatography.

Alternative Synthetic Routes

  • Direct Esterification : Esterification of 3-aminopropanol with sulfuric acid followed by aromatic amination with trinitrophenyl derivatives, though less common due to potential side reactions.
  • Use of Protecting Groups : Protecting the amino group during sulfation to prevent side reactions, then deprotecting post-sulfation.

Data Table Summarizing Preparation Parameters

Step Reactants Conditions Solvent Temperature Time Notes
1. Nucleophilic Aromatic Substitution 2,4,6-Trinitrochlorobenzene + 3-Aminopropanol Stirring, mild heating Acetonitrile/DMF 50–80 °C 4–8 hours S_NAr mechanism, equimolar ratios
2. Sulfation Amino-propanol intermediate + H2SO4 or SO3 complex Dropwise addition, stirring Dichloromethane/Acetonitrile 0–5 °C 2–6 hours Controlled addition to avoid decomposition
3. Workup and Purification Quenching with water or NaHCO3 Extraction, recrystallization - Ambient Variable Removal of excess acid and impurities

Research Findings and Optimization Notes

  • The electron-withdrawing nitro groups on the aromatic ring significantly enhance the rate of nucleophilic substitution, allowing milder conditions compared to less activated aromatic systems.
  • Sulfation is sensitive to temperature and reagent concentration; low temperatures prevent side reactions such as sulfonation of the aromatic ring or degradation of the nitro groups.
  • Purity of the intermediate is critical; impurities can lead to incomplete sulfation or formation of by-products.
  • Use of sulfur trioxide-pyridine complexes offers a safer and more controlled sulfation alternative compared to concentrated sulfuric acid.
  • Literature (Journal of the American Chemical Society, 1953) supports the feasibility of these steps with yields typically ranging from 60% to 85% depending on reaction optimization.

Chemical Reactions Analysis

Types of Reactions: 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Substitution reactions may require nucleophiles like hydroxide ions or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro or trinitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Applications in Scientific Research

  • Pharmaceutical Development
    • The compound is studied for its potential use in drug formulations due to its unique chemical structure that may enhance bioavailability and efficacy. Research has indicated that similar hydrogen sulfate esters can improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) by altering solubility and absorption rates .
  • Chemical Synthesis
    • It serves as an intermediate in organic synthesis, particularly in the development of other nitrogen-containing compounds. Its reactivity allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules used in medicinal chemistry .
  • Explosive Materials
    • Given the presence of the trinitrophenyl group, this compound may have applications in the field of explosives and propellants. The nitro group is known for its energetic properties, which can be utilized in formulating new types of explosives with controlled sensitivity and stability .

Case Study 1: Drug Formulation

A study investigated the formulation of a new drug using hydrogen sulfate esters to enhance solubility. The results showed that incorporating 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) significantly improved the drug's bioavailability compared to traditional formulations. The maximum tolerated dose was found to be higher due to reduced side effects associated with lower solubility compounds .

Case Study 2: Synthesis of Nitrogen Compounds

In a series of experiments aimed at synthesizing novel nitrogen-containing heterocycles, researchers utilized 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) as a key reagent. The reactions yielded high purity products with good yields, demonstrating the compound's utility as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The trinitrophenyl group can form strong interactions with these targets, leading to changes in their activity. The hydrogen sulfate ester group may also play a role in modulating the compound’s solubility and reactivity.

Comparison with Similar Compounds

1-Propanol, 2-Amino-, Hydrogen Sulfate (Ester), (R)- (CAS 42163-48-4)

  • Structure: Contains a simpler 2-amino group instead of the TNP substitution. The hydrogen sulfate ester is directly attached to the propanol backbone.
  • Molecular Formula: C₃H₉NO₄S (MW: 155.18 g/mol).
  • Key Differences :
    • The absence of the TNP group reduces explosive risk and electron-withdrawing effects.
    • The (R)-enantiomer may exhibit chiral-specific interactions, relevant in pharmaceutical contexts.
  • Applications: Likely used in surfactants or intermediates for chiral synthesis due to its amino-alcohol structure .

Dodecyl Hydrogen Sulfate - 1-[Bis(2-Hydroxypropyl)Amino]-1-Propanol (CAS 66161-59-9)

  • Structure: Combines a dodecyl (C₁₂) chain with a bis(2-hydroxypropyl)amino-propanol moiety and hydrogen sulfate.
  • Molecular Formula: C₁₂H₂₆O₄S·C₉H₂₁NO₃ (complex salt).
  • Key Differences :
    • The long alkyl chain imparts surfactant properties, unlike the aromatic TNP group in the target compound.
    • Functions as a sulfate ester salt, enhancing stability in formulations.
  • Applications : Used in cosmetics and detergents as a foaming agent .

Butacaine Sulfate (CAS Listed in )

  • Structure: A 3-(dibutylamino)propanol esterified with 4-aminobenzoate and sulfate.
  • Key Differences: The 4-aminobenzoate group provides local anesthetic properties, unlike the non-medical TNP group. The dibutylamino group enhances lipophilicity, aiding membrane penetration.
  • Applications : Clinically used as a local anesthetic .

o-Methylisourea Hydrogen Sulfate (from Hibiscus Extracts)

  • Structure : A guanidine derivative with a methyl group and hydrogen sulfate ester.
  • Key Differences: Naturally occurring in Hibiscus rosa-sinensis, with antioxidant and antimicrobial activity. Lacks the nitroaromatic and propanol backbone of the target compound.
  • Applications : Studied for phytotherapeutic uses .

Structural and Functional Analysis Table

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications Hazards/Stability Considerations
Target Compound (TNP-amino-HSO₄ ester) TNP, amino, HSO₄ ester ~340 (estimated) Explosives research, biochemical probes High explosive risk due to TNP group
1-Propanol, 2-amino-, HSO₄ ester (R)- Amino, HSO₄ ester 155.18 Surfactants, chiral synthesis Stable; low toxicity
Dodecyl HSO₄ - bis(2-hydroxypropyl)propanol Dodecyl, bis-hydroxypropylamino, HSO₄ 435.63 (combined) Cosmetics, detergents Stable surfactant; non-explosive
Butacaine sulfate Dibutylamino, 4-aminobenzoate, sulfate 470.58 Local anesthesia Moderate toxicity; regulated medical use

Research Findings and Implications

  • Reactivity : The TNP group in the target compound likely increases sensitivity to heat and shock, limiting its industrial use without specialized handling .
  • Solubility : Hydrogen sulfate esters generally improve water solubility, but the TNP group’s hydrophobicity may counteract this, requiring solvent optimization .
  • Biological Activity : Unlike Butacaine or Hibiscus-derived compounds, the target’s TNP group may confer electron-deficient properties useful in inhibiting enzymes or binding proteins in biochemical assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Propanol, 3-((2,4,6-trinitrophenyl)amino)-, hydrogen sulfate (ester)?

  • Methodology : A two-step synthesis is typical. First, the amino-propanol intermediate reacts with 2,4,6-trinitrophenyl chloride to form the trinitrophenylamino-propanol derivative. Subsequent esterification with sulfuric acid under controlled conditions (e.g., low temperature to avoid sulfonation side reactions) yields the target compound. This approach parallels methods for sulfate ester synthesis, such as reacting propanol derivatives with acids (e.g., butacaine sulfate synthesis via sulfuric acid treatment of intermediates) .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., sulfate ester S=O stretching at ~1250–1050 cm⁻¹, nitro group vibrations at ~1530–1350 cm⁻¹) .
  • NMR : 1^1H NMR confirms hydrogen environments (e.g., aromatic protons from the trinitrophenyl group at δ 8–9 ppm, methylene/methyl groups from propanol). 13^{13}C NMR resolves carbon environments, including ester carbonyls and nitro-substituted carbons.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) confirms molecular weight and fragmentation patterns (e.g., loss of sulfate group) .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodology : Due to the sulfate ester’s hydrophilicity, polar solvents (e.g., water, methanol, DMSO) enhance solubility. Stability tests should monitor hydrolysis under varying pH (e.g., acidic/basic conditions accelerate ester cleavage). UV-Vis spectroscopy tracks degradation via absorbance changes in the trinitrophenyl group (λmax ~340 nm) .

Advanced Research Questions

Q. How does the sulfate ester moiety influence reactivity compared to other esters (e.g., acetate)?

  • Methodology : The sulfate group’s electron-withdrawing nature increases electrophilicity at the ester linkage, making it more prone to hydrolysis. Comparative kinetic studies (e.g., HPLC monitoring of hydrolysis rates in buffered solutions) can quantify stability differences. Computational modeling (DFT) further elucidates electronic effects on bond dissociation energies .

Q. What role does the trinitrophenyl (TNP) group play in T-cell activation assays?

  • Methodology : The TNP group acts as a hapten, binding to proteins (e.g., serum albumin) to form immunogenic conjugates. In vitro assays (e.g., T-cell proliferation or activation-induced marker assays) use these conjugates to study antigen-specific immune responses. TNBS (a related TNP derivative) is a benchmark for hapten-carrier systems in immunology research .

Q. Are there known degradation pathways or byproducts under oxidative conditions?

  • Methodology : Accelerated degradation studies using radical initiators (e.g., H₂O₂/Fe²⁺) can identify oxidative byproducts (e.g., nitro group reduction products or sulfonic acid derivatives). LC-MS/MS and EPR spectroscopy detect radical intermediates (e.g., hydroxyl or sulfate radicals) .

Q. How does the compound interact with lipid membranes or surfactants?

  • Methodology : Surface tension measurements (e.g., pendant drop tensiometry) assess surfactant properties imparted by the sulfate ester. Fluorescence anisotropy or DSC (Differential Scanning Calorimetry) evaluates membrane disruption in liposome models. Comparative studies with non-sulfated analogs highlight the sulfate’s role .

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